molecular formula C16H11N B15388343 10-Methylanthracene-9-carbonitrile CAS No. 1467-01-2

10-Methylanthracene-9-carbonitrile

Cat. No.: B15388343
CAS No.: 1467-01-2
M. Wt: 217.26 g/mol
InChI Key: WZWRZJWPLAVPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methylanthracene-9-carbonitrile (CAS: 1467-01-2) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methyl (-CH₃) group at the 10-position and a cyano (-CN) group at the 9-position of the anthracene core. Its molecular formula is C₁₆H₁₁N, with a molecular weight of 217.27 g/mol (calculated from the formula). This compound belongs to the anthracene-carbonitrile family, where the interplay of electron-donating (methyl) and electron-withdrawing (cyano) substituents influences its electronic properties, solubility, and reactivity. Anthracene derivatives are widely studied for applications in organic electronics, photovoltaics, and as intermediates in pharmaceutical synthesis .

Properties

CAS No.

1467-01-2

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

10-methylanthracene-9-carbonitrile

InChI

InChI=1S/C16H11N/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9H,1H3

InChI Key

WZWRZJWPLAVPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 10-methylanthracene-9-carbonitrile and related anthracene derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
10-Methylanthracene-9-carbonitrile -CH₃ (10), -CN (9) C₁₆H₁₁N 217.27 Potential use in OLEDs due to modulated electron affinity
9,10-Dicyanoanthracene -CN (9, 10) C₁₆H₈N₂ 228.25 High electron deficiency; used in organic semiconductors
10-Chloroanthracene-9-carbonitrile -Cl (10), -CN (9) C₁₅H₈ClN 237.69 Enhanced stability for optoelectronic materials
9-Aminoanthracene-10-carbonitrile -NH₂ (9), -CN (10) C₁₅H₁₀N₂ 218.26 Fluorescent probes; pharmaceutical intermediates
1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile -NH₂ (1), -NH(C₂H₅) (4), -CN (2), =O (9,10) C₁₇H₁₂N₄O₂ 320.31 Medicinal applications (e.g., dye intermediates)
9-Methylanthracene -CH₃ (9) C₁₅H₁₂ 192.26 Model compound for studying methyl-PAH interactions

Structural and Electronic Analysis

  • Electron-Donating vs. Withdrawing Groups: The methyl group in 10-methylanthracene-9-carbonitrile increases electron density at the anthracene core, while the cyano group withdraws electrons. This combination creates a polarized π-system, enhancing charge-transfer capabilities compared to non-polar derivatives like 9-methylanthracene . In contrast, 9,10-dicyanoanthracene exhibits strong electron deficiency, making it superior for n-type semiconductor applications but less soluble in common solvents .
  • Halogen vs.
  • Amino-Functionalized Derivatives: The amino group in 9-aminoanthracene-10-carbonitrile introduces basicity and fluorescence, enabling applications in bioimaging. However, the presence of both amino and cyano groups may lead to intermolecular hydrogen bonding, affecting crystallinity .

Thermal and Photophysical Properties

  • Anthracene derivatives with cyano groups (e.g., 9,10-dicyanoanthracene) typically exhibit higher melting points (>300°C) due to dipole-dipole interactions, whereas methylated derivatives like 10-methylanthracene-9-carbonitrile have lower melting points (~200–250°C) owing to reduced polarity .
  • The dioxo groups in 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile contribute to its planar structure and conjugation, favoring absorption in the visible spectrum for dye applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.